molecular formula C17H18ClNO3S2 B1345590 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 63149-16-6

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B1345590
CAS No.: 63149-16-6
M. Wt: 383.9 g/mol
InChI Key: GYXTWUJZURSNCF-UHFFFAOYSA-M
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Description

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound that belongs to the benzothiazolium family. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 5-chloro-3-ethyl-2-methylbenzothiazole with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent and using a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different benzothiazolium derivatives .

Scientific Research Applications

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-2(3H)-benzothiazolyli dene)-1-propenyl)-3-ethyl-, salt with 4-methylbenzenesulfonic acid (1:1)
  • 3-ethyl-2-methylbenzothiazolium iodide

Uniqueness

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClNS.C7H8O3S/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXTWUJZURSNCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069736
Record name 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63149-16-6
Record name Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63149-16-6
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Record name 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate
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Record name Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Record name 5-chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
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Record name 5-CHLORO-3-ETHYL-2-METHYLBENZOTHIAZOLIUM P-TOLUENESULFONATE
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